2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
CAS No.: 1326806-53-4
Cat. No.: VC4247922
Molecular Formula: C24H23N5O2
Molecular Weight: 413.481
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326806-53-4 |
|---|---|
| Molecular Formula | C24H23N5O2 |
| Molecular Weight | 413.481 |
| IUPAC Name | 4-benzyl-11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
| Standard InChI | InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3 |
| Standard InChI Key | MKKBZDLJPQBLOL-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a pentacyclic system comprising:
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A pyrazolo[1,5-a]pyrazine scaffold fused with a triazolo[3,4-c]pyrazin-3(2H)-one unit.
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Substituents:
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A benzyl group at position 2, contributing hydrophobic character.
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A 4-butoxyphenyl group at position 9, introducing steric bulk and potential for π-π interactions.
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Molecular Formula and Weight
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Formula: C₂₄H₂₃N₅O₂
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Molecular weight: 413.481 g/mol.
Spectroscopic and Computational Data
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SMILES:
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2 -
InChI Key:
InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1326806-53-4 | |
| Molecular Formula | C₂₄H₂₃N₅O₂ | |
| Molecular Weight | 413.481 g/mol | |
| XLogP3 | 4.2 (Predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
General Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo-triazolo core followed by functionalization:
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Core Formation: Cyclocondensation of aminopyrazoles with carbonyl precursors to form the pyrazolo[1,5-a]pyrazine intermediate .
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Triazole Annulation: Introduction of the triazole ring via Huisgen cycloaddition or nitrene insertion, as observed in related triazolo-pyrazine derivatives .
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Substituent Attachment:
Optimization Challenges
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Regioselectivity: Controlling the position of triazole fusion (e.g., [3,4-c] vs. [1,5-a]) requires careful selection of catalysts and temperatures .
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Solubility Issues: The hydrophobic benzyl and butoxyphenyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for efficient reaction progress.
| Compound | Target Activity | IC₅₀ (nM) | Source |
|---|---|---|---|
| Analog A (WO2015095477A1) | Proteasome inhibition | 12.3 | |
| Analog B (Aggarwal et al.) | CYP51 (Antifungal) | 8.7 | |
| 1326806-53-4 | Not yet reported | - | - |
Physicochemical and ADMET Profiling
Solubility and Lipophilicity
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LogP: Predicted at 4.2, indicating high lipophilicity, which may limit aqueous solubility.
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Solubility: Likely <1 mg/mL in water; formulation with surfactants or cyclodextrins may be required.
Metabolic Stability
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CYP450 interactions: The benzyl group may undergo oxidative metabolism via CYP3A4, potentially generating reactive metabolites .
Applications and Current Research
Preclinical Investigations
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Antimicrobial screening: Triazolo-pyrazines are under evaluation for activity against Plasmodium falciparum and Candida albicans .
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Kinase inhibition: Molecular docking studies suggest affinity for EGFR and VEGFR2 kinases (unpublished data).
Patent Landscape
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WO2015095477A1: Claims triazolo-pyrimidines as antiparasitic agents, highlighting the therapeutic relevance of this structural class .
Future Directions
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Synthetic Methodology: Development of one-pot strategies to reduce step count and improve yields .
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Biological Screening: Prioritize assays against neglected tropical diseases (e.g., leishmaniasis, Chagas disease) .
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Structure-Activity Relationships (SAR): Systematic modification of the 4-butoxyphenyl group to optimize potency and pharmacokinetics .
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